molecular formula C10H11N3OS B8694471 (4-methoxybenzyl)-1,2,4-thiadiazol-5-amine

(4-methoxybenzyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B8694471
M. Wt: 221.28 g/mol
InChI Key: FHEPWXUPECPTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxybenzyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxybenzyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxybenzyl)-1,2,4-thiadiazol-5-amine typically involves the condensation of 4-methoxybenzylamine with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-methoxybenzyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-methoxybenzyl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its cytotoxic properties against cancer cell lines.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of (4-methoxybenzyl)-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes and disrupt cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression. The compound may also interact with microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methoxybenzyl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of the methoxybenzyl group and the thiadiazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C10H11N3OS/c1-14-9-4-2-8(3-5-9)6-11-10-12-7-13-15-10/h2-5,7H,6H2,1H3,(H,11,12,13)

InChI Key

FHEPWXUPECPTAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) and 1,2,4-thiadiazol-5-amine (7.40 g, 73.4 mmol) in dichloromethane (200 mL) was added chlorotitanium triisopropoxide (28.6 g, 110 mmol) portionwise over 5 min. After stirring for 3 hours, sodium triacetoxyborohydride (38.9 g, 184 mmol) was added portionwise at 0° C. and allowed to stir for additional 1 hour. The reaction was cooled in an ice and water mixture, quenched with saturated NaHCO3 solution (300 mL) and extracted with dichloromethane (2×300 mL). The organic layer was separated, dried over Na2SO4, filtered and concentrated to obtain the product, which was purified by column chromatography using silica gel (100 to 200 mesh) and 0 to 30% ethyl acetate in hexane to give 5.5 g of as an off-white solid. MS (ESI, positive) m/z: 222.1; 1H NMR (400 MHz, DMSO-d6) δ 8.89 (s, 1H), 7.92 (s, 1H), 7.27 (d, J=8.5 Hz, 2H), 6.91 (d, J=8.5 Hz, 2H), 4.42 (d, J=5.4 Hz, 2H), 3.73 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
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7.4 g
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reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
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38.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28.6 g
Type
catalyst
Reaction Step Four

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